molecular formula C13H16N2O2 B8571059 1-methyl-4-[(4-nitrophenyl)methyl]-3,6-dihydro-2H-pyridine

1-methyl-4-[(4-nitrophenyl)methyl]-3,6-dihydro-2H-pyridine

Cat. No. B8571059
M. Wt: 232.28 g/mol
InChI Key: BUFCNFXRGDNPBC-UHFFFAOYSA-N
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Patent
US06995162B2

Procedure details

4-(4-Nitrobenzyl)pyridine (64 g) and TBAI (6 g) were dissolved in CH2Cl2 (500 mL) and the solution was suspended with NaOH (aq. 5N, 450 mL) in a 3L 3-necked round bottom flask. With vigorous stirring, iodomethane (213 g) was added and stirred vigorously at RT for 60 h (or until blue color disappears). The reaction was quenched with dimethylamine (100 mL) and MeOH (300 mL) and stirred for 2 h. NaBH4 (19 g) was added to the mixture in small portions. The reaction mixture was stirred for 30 min at RT, then partitioned between CH2Cl2/H2O (500 mL/500 mL). The organic layer was collected and the aqueous layer was washed with CH2Cl2 (300 mL×3). The combined organic layers was washed with brine then concentrated in vacuo. The residue was purified on a silica wash-column (7% TEA in EtOAc). The desired fractions were combined and concentrated under vacuum to give the desired compound as a dark gray solid. (MS: M+1=261).
Quantity
64 g
Type
reactant
Reaction Step One
Name
Quantity
6 g
Type
catalyst
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
450 mL
Type
reactant
Reaction Step Two
[Compound]
Name
3L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
213 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:16]=[CH:15][C:7]([CH2:8][C:9]2[CH:14]=[CH:13][N:12]=[CH:11][CH:10]=2)=[CH:6][CH:5]=1)([O-:3])=[O:2].[OH-].[Na+].I[CH3:20]>CCCC[N+](CCCC)(CCCC)CCCC.[I-].C(Cl)Cl>[CH3:20][N:12]1[CH2:11][CH:10]=[C:9]([CH2:8][C:7]2[CH:15]=[CH:16][C:4]([N+:1]([O-:3])=[O:2])=[CH:5][CH:6]=2)[CH2:14][CH2:13]1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
64 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(CC2=CC=NC=C2)C=C1
Name
Quantity
6 g
Type
catalyst
Smiles
CCCC[N+](CCCC)(CCCC)CCCC.[I-]
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
450 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
3L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
213 g
Type
reactant
Smiles
IC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred vigorously at RT for 60 h (or until blue color disappears)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with dimethylamine (100 mL) and MeOH (300 mL)
STIRRING
Type
STIRRING
Details
stirred for 2 h
Duration
2 h
ADDITION
Type
ADDITION
Details
NaBH4 (19 g) was added to the mixture in small portions
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 30 min at RT
Duration
30 min
CUSTOM
Type
CUSTOM
Details
partitioned between CH2Cl2/H2O (500 mL/500 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was collected
WASH
Type
WASH
Details
the aqueous layer was washed with CH2Cl2 (300 mL×3)
WASH
Type
WASH
Details
The combined organic layers was washed with brine
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified on a silica wash-column (7% TEA in EtOAc)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
60 h
Name
Type
product
Smiles
CN1CCC(=CC1)CC1=CC=C(C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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